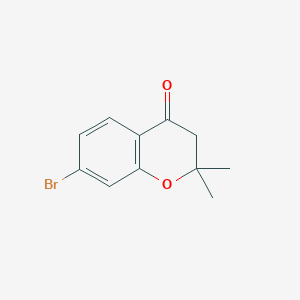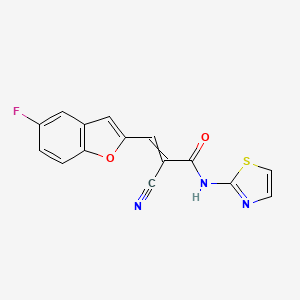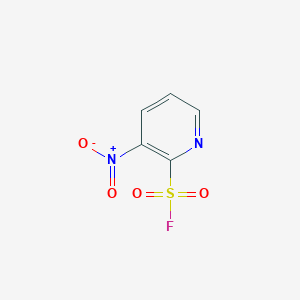
7-Bromo-2,2-dimethylchroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,2-dimethylchroman-4-one is a chemical compound with the molecular formula C11H11BrO2 . It is also known as 7-Bromo-2,2-dimethyl-3H-chromen-4-one .
Molecular Structure Analysis
The molecular structure of 7-Bromo-2,2-dimethylchroman-4-one is represented by the InChI code 1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 . The molecular weight of this compound is 255.11 .Physical And Chemical Properties Analysis
7-Bromo-2,2-dimethylchroman-4-one is a solid substance . It is stored in a sealed container at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Microwave-Assisted Synthesis : Morales et al. (2013) investigated the effects of different 5-alkyl-substituted resorcinols on the formation of 2,2-dimethylchroman-4-ones, providing insights into the synthesis process and the chemical properties of these compounds. Their study included theoretical calculations to understand the formation mechanisms, highlighting the versatility of these compounds in synthetic chemistry Morales et al., 2013.
One-Pot Synthesis Approaches : Zhou et al. (2013) reported a one-pot synthesis method for 6-bromo-4,4-dimethylthiochroman, emphasizing the efficiency and environmental benefits of this synthetic route. This approach showcases the potential for simplifying the production of brominated chroman derivatives Zhou et al., 2013.
Biological Activities
Antioxidant Activity : A study by Queiroz et al. (2007) on new 7-aryl or 7-heteroarylamino-2,3-dimethylbenzo[b]thiophenes demonstrated their antioxidant properties through several evaluation methods, including reducing power and scavenging effects on DPPH radicals. This research suggests that brominated chroman derivatives can have significant antioxidant capabilities, which could be beneficial in designing new therapeutic agents Queiroz et al., 2007.
Inhibition of Insulin Release and Smooth Muscle Relaxants : Research by Pirotte et al. (2017) explored the structure-activity relationships of 2,2-dimethylchromans as inhibitors of insulin release and as smooth muscle relaxants. This study highlights the potential medical applications of chroman derivatives in managing diseases related to insulin release and smooth muscle activities Pirotte et al., 2017.
Antimycobacterial Activity : Alvey et al. (2009) focused on the diversity-oriented synthesis of furo[3,2-f]chromanes with antimycobacterial activity, demonstrating the potential of chroman derivatives in combating Mycobacterium tuberculosis. The study provided valuable insights into the structure-activity relationship and optimization for enhanced antimycobacterial properties Alvey et al., 2009.
Safety and Hazards
The safety information for 7-Bromo-2,2-dimethylchroman-4-one indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
Direcciones Futuras
Chromanone, the core structure of 7-Bromo-2,2-dimethylchroman-4-one, is a significant structural entity that acts as a major building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds . Due to its versatility, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs to give leads to the chemistry community .
Mecanismo De Acción
Target of Action
7-Bromo-2,2-dimethylchroman-4-one is a derivative of chroman-4-one, a heterobicyclic compound that acts as a building block in medicinal chemistry . Chroman-4-one derivatives exhibit a wide range of pharmacological activities . .
Mode of Action
Chroman-4-one derivatives are known to interact with various biological targets, leading to diverse biological activities .
Biochemical Pathways
Chroman-4-one derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antidiabetic, antioxidant, antimicrobial, and anti-inflammatory effects .
Propiedades
IUPAC Name |
7-bromo-2,2-dimethyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-4-3-7(12)5-10(8)14-11/h3-5H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVDUIIUXMKXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-2,2-dimethylchroman-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(4-Chlorophenyl)-1H-pyrazol-5-YL]piperidine](/img/structure/B2773800.png)
![2-Chloro-N-[2-(3-cyclopropyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2773802.png)
![N-(5-chloro-2-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2773804.png)


![N-(4-fluorobenzyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2773808.png)
![N-cyclopentyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}acetamide](/img/structure/B2773813.png)


![N-(3-chloro-4-methylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2773816.png)
![N-Methyl-N-[(1-methyl-3-propan-2-ylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2773818.png)

![2-chloro-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]acetamide](/img/structure/B2773822.png)
![2,5-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2773823.png)